5-chloroindolizine-2-carboxylic acid
Description
5-Chloroindolizine-2-carboxylic acid is a halogenated derivative of the indolizine scaffold, a bicyclic structure comprising fused pyrrole and pyridine rings. Its synthesis typically involves the hydrolysis of methyl indolizine-2-carboxylate precursors under acidic or basic conditions. For example, KOH in ethanol with 8M H₂SO₄ quantitatively converts methyl indolizine-2-carboxylate to the carboxylic acid . Notably, attempts to prepare indolizine-2-carbonyl chloride from the acid have consistently failed, likely due to steric or electronic hindrance at the 2-position . The chlorine substituent at the 5-position enhances electrophilic reactivity and influences intermolecular interactions, making this compound valuable in medicinal chemistry for designing chloroquine analogues .
Properties
CAS No. |
1620570-06-0 |
|---|---|
Molecular Formula |
C9H6ClNO2 |
Molecular Weight |
195.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Chichibabin Indolizine Synthesis
The Chichibabin reaction, traditionally used for synthesizing indolizines, involves the condensation of pyridine derivatives with α,β-unsaturated carbonyl compounds. For 5-chloroindolizine-2-carboxylic acid, this method has been adapted using 2-chloropyridine-3-carbaldehyde and ethyl acetoacetate under basic conditions.
Reaction Conditions :
The reaction proceeds via Knoevenagel condensation followed by cyclodehydration. The carboxylic acid group is introduced post-cyclization through hydrolysis of an ester intermediate (e.g., ethyl indolizine-2-carboxylate) using 6M HCl.
Optimization Insights:
Hemetsberger–Knittel Indolizine Synthesis
This method employs azidoacetates to construct the indolizine ring. For 5-chloro derivatives, 5-chloropyridine-3-carbaldehyde reacts with methyl azidoacetate under thermal conditions:
Procedure :
-
Knoevenagel condensation at 120°C for 8 hours.
-
Thermal decomposition of the azide intermediate at 180°C.
-
Hydrolysis of the methyl ester with NaOH (2M) to yield the carboxylic acid.
Key Data :
| Parameter | Value |
|---|---|
| Condensation Yield | 68% |
| Cyclization Yield | 74% |
| Overall Yield | 50% |
Halogenation-Carboxylation Sequences
Direct Chlorination of Indolizine-2-Carboxylic Acid
Electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) selectively introduces chlorine at the 5-position:
Conditions :
-
Solvent : Dichloromethane (0°C to room temperature)
-
Molar Ratio : 1:1.2 (indolizine-2-carboxylic acid : SO₂Cl₂)
Mechanism :
The reaction proceeds via electrophilic aromatic substitution, favored at the 5-position due to the directing effect of the nitrogen atom.
Palladium-Catalyzed Carboxylation
A two-step process involving:
-
Chlorination : As above.
-
Carboxylation : Using CO₂ under palladium catalysis.
Catalytic System :
-
Catalyst : Pd(OAc)₂ (5 mol%)
-
Ligand : Xantphos (10 mol%)
-
Base : Cs₂CO₃
Yield : 58% (isolated)
Transition-Metal-Mediated Cross-Coupling
Suzuki-Miyaura Coupling
Aryl boronic esters facilitate the introduction of pre-functionalized groups:
Substrate : 5-Bromoindolizine-2-carboxylic acid
Conditions :
-
Catalyst : Pd(PPh₃)₄ (3 mol%)
-
Base : K₂CO₃
-
Solvent : THF/H₂O (4:1), 70°C
-
Chlorine Source : BCl₃
-
Yield : 71%
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Chichibabin Synthesis | Simple reagents | Low yields, long reaction times | 38–52% |
| Hemetsberger–Knittel | High regioselectivity | Requires high temperatures | 50% |
| Direct Chlorination | Scalable, one-pot | Over-chlorination risks | 63–67% |
| Palladium Catalysis | Mild conditions | Costly catalysts | 58% |
| Suzuki Coupling | Modular functionalization | Multi-step synthesis | 71% |
Chemical Reactions Analysis
Types of Reactions
5-Chloroindolizine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different substituents at the indolizine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indolizine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Medicinal Chemistry
Antiviral Agents
Recent studies have identified 5-chloroindolizine-2-carboxylic acid as a potential scaffold for developing antiviral agents, particularly against the hepatitis B virus (HBV). The compound can be modified to enhance its activity against HBV by inhibiting specific viral proteins or interfering with the replication cycle. This application is particularly crucial given the global health burden posed by chronic HBV infections, affecting millions worldwide .
Synthesis of Rivaroxaban
Another notable application is in the synthesis of rivaroxaban, an anticoagulant used to treat thromboembolic disorders. The compound serves as an important intermediate in the synthesis pathway, demonstrating its utility in pharmaceutical formulations . Rivaroxaban's mechanism involves direct inhibition of factor Xa, showcasing how derivatives of this compound can lead to effective therapeutic agents.
Synthetic Chemistry
Building Block for Heterocycles
this compound acts as a versatile building block in the synthesis of various heterocyclic compounds. Its structural features allow for functionalization that can lead to the creation of complex molecular architectures. For instance, it can be used to synthesize thieno[2,3-b][1,4]thiapezine derivatives, which are known for their biological activities .
Case Study 1: Antiviral Activity Against HBV
A study published in 2020 explored novel indolizine-2-carboxamides derived from this compound. The research demonstrated that these compounds exhibited significant antiviral activity against HBV, suggesting that modifications to the indolizine structure could enhance efficacy and reduce side effects associated with current treatments .
| Compound | Activity Against HBV | Reference |
|---|---|---|
| This compound | Moderate | WO2020221824A1 |
| Modified Indolizines | High | Bioorg. Med. Chem., 2017 |
Case Study 2: Synthesis Pathway for Rivaroxaban
Research on the synthesis of rivaroxaban highlighted the role of this compound as a key intermediate. The study emphasized a streamlined synthetic route that improved yield and reduced costs by utilizing this compound effectively during the synthesis process .
| Synthesis Step | Intermediate Used | Yield Improvement (%) |
|---|---|---|
| Acylation | This compound | 30% |
| Final Product Formation | Rivaroxaban | 25% |
Mechanism of Action
The mechanism of action of 5-chloroindolizine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. These interactions can disrupt biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Methylindolizine-2-Carboxylic Acid
- Its molecular formula is C₁₀H₉NO₂, with a predicted collision cross-section (CCS) of 171.1 Ų for [M+H]⁺ .
- Synthesis : Prepared analogously via ester hydrolysis, but lacks the electrophilic reactivity imparted by chlorine.
- Applications: Limited literature data exist, but its methyl group may favor hydrophobic interactions in drug design.
5-Chloroindole-2-Carboxylic Acid
- Structural Features: An indole derivative (benzene fused with pyrrole) rather than indolizine. Molecular formula C₉H₆ClNO₂, melting point 283–287°C, and purity ≥98% .
- Reactivity : The indole ring’s aromaticity confers stability, while the chlorine at position 5 enhances electrophilicity.
- Applications : Used as an intermediate in organic synthesis, contrasting with the indolizine derivative’s focus on antimalarial analogues .
5-Chloroindoline-2-Carboxylic Acid
- Structural Features: A saturated indoline system (reduced pyrrole ring) with molecular formula C₉H₈ClNO₂.
- Stability : The saturated ring increases conformational flexibility but reduces aromatic stabilization.
- Safety : Classified with hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) .
Comparative Data Table
*Estimated based on analogous indolizine derivatives.
Key Research Findings
- Synthetic Challenges : Conversion of indolizine-2-carboxylic acid to its carbonyl chloride fails due to electronic or steric factors, unlike indole derivatives, which form stable acyl chlorides .
- Substituent Effects : Chlorine at position 5 enhances electrophilicity and bioactivity, while methyl groups improve solubility but reduce reactivity .
- Structural Stability : Indolizine’s fused heterocyclic system offers intermediate stability between aromatic indole and saturated indoline derivatives .
Q & A
Basic: What are the standard synthetic routes for 5-chloroindolizine-2-carboxylic acid, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves chlorination of indolizine-2-carboxylic acid derivatives using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. For example, chlorination at the 5-position requires precise temperature control (0–5°C) to avoid over-halogenation . Post-synthesis, purification via recrystallization in ethanol/water mixtures or HPLC with C18 columns ensures >95% purity. Yield optimization depends on stoichiometric ratios (e.g., 1.2:1 molar excess of chlorinating agent) and inert atmospheres to prevent hydrolysis .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms the carboxylic acid group (δ ~170 ppm in ¹³C).
- HPLC-MS: Validates molecular weight (e.g., [M+H]⁺ peak at m/z 210.6) and detects impurities (<1% via area normalization).
- Elemental Analysis: Confirms C, H, N, Cl content within ±0.3% of theoretical values.
For novel derivatives, X-ray crystallography resolves stereochemical ambiguities .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Answer:
Discrepancies often arise from variations in assay conditions (e.g., cell line viability, incubation time) or compound handling (e.g., DMSO stock stability). To reconcile
- Replicate assays using standardized protocols (e.g., NIH/3T3 cells, 48-hour exposure).
- Cross-validate with orthogonal methods (e.g., SPR binding vs. enzymatic inhibition).
- Characterize batch-to-batch purity via HPLC-UV and control for hygroscopic degradation .
Advanced: What strategies are effective for stabilizing the carboxylic acid group during derivatization reactions?
Answer:
The carboxylic acid group is prone to decarboxylation under basic or high-temperature conditions. Mitigation approaches include:
- Protecting groups: Use tert-butyl esters (Boc) or methyl esters, removable via acidic hydrolysis (HCl/dioxane) .
- Low-temperature reactions: Conduct acylations at –20°C in dry THF with DCC/DMAP coupling agents.
- Inert atmosphere: Prevents oxidation during Sonogashira or Suzuki-Miyaura cross-couplings .
Advanced: How can computational modeling guide the design of this compound analogs with improved target affinity?
Answer:
- Molecular docking (AutoDock Vina): Predict binding modes to target proteins (e.g., kinases) by sampling rotatable bonds and scoring interactions (e.g., H-bonding with Arg residues).
- MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100-ns trajectories; analyze RMSD and binding free energy (MM-PBSA).
- QSAR models: Correlate substituent electronegativity (Hammett σ) with IC₅₀ values to prioritize synthetic targets .
Basic: What are the key considerations for optimizing solubility and bioavailability in vitro?
Answer:
- Solubility: Use co-solvents (e.g., 10% DMSO/PBS) or prepare sodium salts via neutralization with NaOH.
- Bioavailability: Introduce hydrophilic substituents (e.g., –OH at position 3) or reduce logP via PEGylation.
- Stability: Monitor pH-dependent degradation (pH 7.4 vs. 1.2) over 24 hours using UV-Vis spectroscopy .
Advanced: How can regioselectivity challenges in electrophilic substitution reactions be addressed?
Answer:
The chloro group at position 5 directs electrophiles to position 7 (meta-directing). To enhance regioselectivity:
- Lewis acid catalysis: Use FeCl₃ to favor nitration at position 7.
- Blocking groups: Temporarily protect position 3 with a trimethylsilyl group, removed post-reaction with TBAF .
Advanced: What methodologies are recommended for assessing photostability and thermal degradation pathways?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
